molecular formula C11H14N4 B7555563 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile

2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile

Cat. No. B7555563
M. Wt: 202.26 g/mol
InChI Key: MWHUOOSPENTGPA-UHFFFAOYSA-N
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Description

2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile, also known as MPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPC is a heterocyclic compound with a pyridine ring and a piperazine ring, which makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Mechanism of Action

The exact mechanism of action of 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile is not well understood. However, it is believed that 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile acts as a ligand for various receptors in the central nervous system, including dopamine and serotonin receptors. 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has also been shown to inhibit the reuptake of dopamine and norepinephrine, which may contribute to its pharmacological effects.
Biochemical and physiological effects:
2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. In animal studies, 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has been shown to increase dopamine and norepinephrine levels in the brain, which may contribute to its antidepressant effects. 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile is also stable under a wide range of conditions, making it suitable for use in various experiments. However, 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for research on 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile. One potential direction is the development of new pharmaceutical compounds based on 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile. Researchers could also investigate the potential use of 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile in the treatment of other neurological disorders, such as Parkinson's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile and its effects on the brain and body.

Synthesis Methods

2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile can be synthesized using a variety of methods, including the reaction of 2-chloro-3-cyanopyridine with 3-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile has been used in scientific research for various applications. One of the most significant applications of 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile is its use as an intermediate in the synthesis of pharmaceutical compounds. 2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile can be used to synthesize various drugs, including antipsychotics, antidepressants, and antihistamines.

properties

IUPAC Name

2-(3-methylpiperazin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-9-8-15(6-5-13-9)11-10(7-12)3-2-4-14-11/h2-4,9,13H,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHUOOSPENTGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylpiperazin-1-yl)pyridine-3-carbonitrile

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